3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.95 g/mol.
Scientific Research Applications
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves several steps. One common method includes the bromination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination .
Chemical Reactions Analysis
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.
Mechanism of Action
The mechanism of action of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . By inhibiting FGFR, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .
Comparison with Similar Compounds
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFR and have shown potent inhibitory activities.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.
Fluorinated Pyridines: These compounds have unique chemical properties and are used in various synthetic and industrial applications.
Properties
IUPAC Name |
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-8-4(9)2-6-7(12-8)5(10)3-11-6/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRJZBZYVVSVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=CN2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646698 | |
Record name | 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-07-0 | |
Record name | 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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